2-(7-oxo-3,7-dihydro-2H-thiazolo(3,2-a)pyriMidin-6-yl)acetic acid

Physicochemical profiling Salt selection Bioavailability prediction

2-(7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-yl)acetic acid (CAS 51068-07-6) is a heterocyclic building block belonging to the thiazolo[3,2-a]pyrimidine family, featuring a fused bicyclic core with a carboxylic acid appendage at the 6-position adjacent to the 7-oxo group. The molecular formula is C₈H₈N₂O₃S with a molecular weight of 212.23 g·mol⁻¹.

Molecular Formula C8H8N2O3S
Molecular Weight 212.23 g/mol
Cat. No. B8112529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-oxo-3,7-dihydro-2H-thiazolo(3,2-a)pyriMidin-6-yl)acetic acid
Molecular FormulaC8H8N2O3S
Molecular Weight212.23 g/mol
Structural Identifiers
SMILESC1CSC2=NC(=O)C(=CN21)CC(=O)O
InChIInChI=1S/C8H8N2O3S/c11-6(12)3-5-4-10-1-2-14-8(10)9-7(5)13/h4H,1-3H2,(H,11,12)
InChIKeyQOJIBDJESSGNFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-yl)acetic Acid: Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


2-(7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-yl)acetic acid (CAS 51068-07-6) is a heterocyclic building block belonging to the thiazolo[3,2-a]pyrimidine family, featuring a fused bicyclic core with a carboxylic acid appendage at the 6-position adjacent to the 7-oxo group . The molecular formula is C₈H₈N₂O₃S with a molecular weight of 212.23 g·mol⁻¹ . Predicted physicochemical properties include a boiling point of 432.3±47.0 °C, density of 1.68±0.1 g/cm³, and an acid dissociation constant (pKa) of 3.82±0.10, indicating moderately acidic character suitable for salt formation and aqueous solubility modulation . The compound is commercially available at ≥96% purity from multiple suppliers, with standard storage at room temperature and non-hazardous transport classification .

Why 2-(7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-yl)acetic Acid Cannot Be Casually Replaced by Other Thiazolopyrimidine Acetic Acid Derivatives


Thiazolopyrimidine acetic acid derivatives are not a uniform commodity; the position of the acetic acid substituent, oxidation state of the pyrimidine ring, and presence of additional substituents each modulate key properties including acidity, hydrogen-bonding geometry, metabolic susceptibility, and synthetic tractability . The target compound carries its acetic acid at the 6-position of a 7-oxo-2,3-dihydro core, whereas the majority of commercially available analogs—such as 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid (CAS 343791-95-7) or 7-isopropyl-5-oxo variants—bear the acid moiety at the 3-position or carry additional alkyl substituents that alter lipophilicity and steric profiles . These structural differences translate into quantifiable shifts in pKa (3.82 vs. 4.07), boiling point (432.3 °C vs. 392.6 °C), and density (1.68 vs. 1.53 g/cm³), each of which can affect purification strategy, salt selection, and formulation behavior . Simply substituting one thiazolopyrimidine acetic acid for another without accounting for these regioisomeric and electronic differences risks failed coupling reactions, altered pharmacological SAR, and irreproducible biological data.

Quantitative Differential Evidence for 2-(7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-yl)acetic Acid Versus Closest Structural Analogs


Regioisomeric pKa Differentiation: 6-Position Acetic Acid (3.82) vs. 3-Position Acetic Acid (4.07) Determines Ionization State at Physiological pH

The target compound exhibits a predicted pKa of 3.82±0.10 for its carboxylic acid group, compared with 4.07±0.10 for the 3-ylacetic acid regioisomer 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid (CAS 343791-95-7) . This ΔpKa of ~0.25 units, arising from the electron-withdrawing effect of the 7-oxo group in closer proximity to the 6-position acid, means the target compound is approximately 1.8-fold more dissociated at any given pH near its pKa range. At physiological pH 7.4, both compounds are >99.9% ionized, but at formulation-relevant pH values (e.g., pH 4–5 buffer systems), the difference in ionization fraction becomes material for solubility and partition coefficient optimization .

Physicochemical profiling Salt selection Bioavailability prediction

Boiling Point and Density as Proxies for Purification Strategy: 6-Position vs. 3-Position Acetic Acid Regioisomers

The predicted boiling point of the target compound (432.3±47.0 °C) is approximately 40 °C higher than that of the 3-ylacetic acid regioisomer (392.6±44.0 °C), and its predicted density (1.68±0.1 g/cm³) exceeds that of the comparator (1.53±0.1 g/cm³) by ~10% . These differences, while computationally derived, reflect the influence of the 7-oxo group and the 6-position substitution pattern on intermolecular hydrogen-bonding networks, affecting both liquid-phase volatility and solid-state packing .

Purification method selection Volatility assessment Large-scale processing

Dedicated Synthetic Route with Reported Process Parameters: Three-Step Sequence from Diethyl Succinate with Defined Stoichiometry

A Chinese patent (CN 202110975358) discloses a dedicated three-step synthesis of the target compound starting from diethyl succinate: (1) formylation with ethyl formate and NaH in THF to yield diethyl 2-formylsuccinate; (2) cyclocondensation with 2-aminothiazoline in anhydrous ethanol at 78 °C for 16 h to give the thiazolopyrimidine ethyl ester; (3) hydrolysis with methanesulfonic acid in glacial acetic acid at 115–125 °C for 16 h to afford the free acid [1]. The patent specifies preferred molar ratios (succinate:NaH:formate = 1:1.2:1.5; aminothiazoline:formylsuccinate = 1:1.5; ester:MsOH = 1:1.3), solvent volumes (10× relative to substrate), and reaction monitoring parameters, providing a level of process detail absent from generic thiazolopyrimidine literature [1]. By contrast, 7-isopropyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid (CAS 1105198-41-1) requires an additional alkylation step to install the 7-isopropyl group, adding synthetic complexity and cost .

Process chemistry Scale-up feasibility Synthetic accessibility

Fragment Coupling Utility: Free Carboxylic Acid at 6-Position Enables Amide/Ester Library Generation Without Protecting Group Manipulation

The target compound's free carboxylic acid at the 6-position, combined with the 7-oxo group's electron-withdrawing character, makes it directly suitable for amide coupling and esterification without additional protection/deprotection sequences [1]. This contrasts with 5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester derivatives, which require prior ester hydrolysis before carboxylic acid-based diversification, adding one synthetic step and associated yield loss [2]. The patent literature on thiazolo[3,2-a]pyrimidines as MNK inhibitors (EP 3939981, US 10669284) and CRTH2 antagonists (WO 2007/062677) demonstrates that thiazolopyrimidine scaffolds bearing carboxylic acid/ester functionality are privileged chemotypes for kinase and GPCR drug discovery [3][4]. The target compound's specific substitution pattern (acetic acid spacer at C6 rather than direct carboxylic acid attachment) provides an additional methylene unit for conformational flexibility, a feature lacking in directly attached 6-carboxylic acid analogs [1].

Fragment-based drug discovery Parallel synthesis Medicinal chemistry

Antibacterial and Antioxidant Activity of Fused Thiazolo[3,2-a]pyrimidines: Class-Level Potency Benchmarks for Scaffold Prioritization

Although no direct biological data were identified for the target compound itself, the fused thiazolo[3,2-a]pyrimidine scaffold class has produced compounds with measurable antibacterial and antioxidant activity. In a 2014 study by Banothu et al. (RSC Adv., 2014, 4, 22866–22874), compound 7e showed MIC of 9.375 μg/mL against E. coli compared to penicillin as a standard, while compounds 11c, 12a, and 12b exhibited antioxidant IC₅₀ values of 12.36, 11.12, and 13.88 μM, respectively, versus Trolox as a reference [1]. A 2024 study (Patel et al., J Biochem Mol Toxicol, 2024, 38:e23822) reported that thiazolo[3,2-a]pyrimidine Mannich base derivatives 10b and 10f achieved MIC of 50 μg/mL against E. coli, with activity comparable to ampicillin against Bacillus subtilis and Bacillus megaterium at 100 μg/mL [2]. These data establish that the thiazolo[3,2-a]pyrimidine core can support single-digit μg/mL antibacterial potency and low-micromolar antioxidant activity, providing a benchmark for evaluating derivatives of the target compound [1][2]. Importantly, the target compound's 6-position acetic acid offers a vector for structural elaboration distinct from the 3-substituted and 2-arylidene derivatives tested in these studies, representing an underexplored region of SAR space [1][2].

Antibacterial screening Antioxidant activity Scaffold prioritization

Calcium Channel Antagonist and Anti-Inflammatory Class Activity: Additional Pharmacological Dimensions for Scaffold Triage

Thiazolo[3,2-a]pyrimidine derivatives have demonstrated calcium antagonistic activity in K⁺-depolarized rat aorta assays, with some analogs (compounds 1 and 2b) exhibiting potency exceeding that of nifedipine, while others (3b, 10a) are equipotent [1]. In a separate study, 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters yielded compounds 1b, 1c, 4a, and 4c with moderate anti-inflammatory activity at 100 mg/kg dose level compared with indomethacin [2]. These findings expand the potential pharmacological space addressable by the scaffold beyond antibacterial and antioxidant applications. The target compound, bearing a free 6-acetic acid rather than a 6-carboxylic acid methyl ester, may exhibit altered pharmacokinetics (higher aqueous solubility from the free acid) and different hydrogen-bonding interactions with target proteins compared to the ester analogs tested [1][2].

Calcium antagonism Anti-inflammatory activity Cardiovascular research

Optimal Research and Procurement Application Scenarios for 2-(7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-yl)acetic Acid


Medicinal Chemistry Fragment Library Design Requiring a Conformationally Flexible Carboxylic Acid Warhead at an Underexplored Vector

For fragment-based drug discovery programs targeting kinases (e.g., MNK1/2) or GPCRs (e.g., CRTH2), the target compound provides a thiazolo[3,2-a]pyrimidine core with a free carboxylic acid at the 6-position via a methylene spacer [1]. Compared to 6-carboxylic acid ester derivatives that require hydrolysis prior to amide coupling, this compound saves one synthetic step per analog and offers greater conformational flexibility at the protein–ligand interface . The 6-position substitution pattern occupies chemical space orthogonal to the extensively patented 3-substituted and 2-arylidene thiazolopyrimidine series, offering a higher probability of novel intellectual property generation [1][2].

Process Chemistry Scale-Up Where a Pre-Optimized Synthetic Route Reduces Development Timelines

When transitioning from discovery to preclinical supply, the availability of patent CN 202110975358 with defined stoichiometry (e.g., succinate:NaH:formate = 1:1.2:1.5), solvent ratios (10 volumes relative to substrate), and reaction monitoring endpoints provides a validated starting point for process development [1]. This contrasts with purchasing analogs lacking published process parameters, where the buyer must independently develop and optimize synthetic access. The three-step sequence from commodity reagents (diethyl succinate, ethyl formate, 2-aminothiazoline) further reduces supply chain risk relative to analogs requiring proprietary or single-source intermediates [1].

Physicochemical Property Screening Where Lower pKa and Higher Density Differentiate Salt and Formulation Behavior

In salt-form screening cascades, the target compound's predicted pKa of 3.82 (vs. 4.07 for the 3-ylacetic acid regioisomer) will form crystalline salts with a different set of counterions under identical conditions, potentially yielding salts with superior crystallinity, lower hygroscopicity, or improved dissolution rate [1]. The higher predicted density (1.68 vs. 1.53 g/cm³) may also correlate with more efficient crystal packing and lower specific volume, a practical consideration for high-dose solid oral dosage forms where tablet size is a constraint [1].

Antibacterial or Anti-Inflammatory Hit Expansion Leveraging Validated Scaffold Biology with a Novel Substitution Vector

The thiazolo[3,2-a]pyrimidine scaffold has produced compounds with single-digit μg/mL antibacterial MICs (e.g., 9.375 μg/mL against E. coli for compound 7e) and low-micromolar antioxidant IC₅₀ values (11.12 μM for compound 12a) [1]. Calcium antagonism exceeding nifedipine and moderate anti-inflammatory activity at 100 mg/kg have also been demonstrated for related analogs [2][3]. The target compound, as a 6-acetic acid derivative with a 7-oxo group, represents an underexplored combination of substitution features, making it a rational choice for hit expansion libraries aiming to improve upon existing thiazolopyrimidine leads while preserving scaffold-derived activity potential [1][2].

Quote Request

Request a Quote for 2-(7-oxo-3,7-dihydro-2H-thiazolo(3,2-a)pyriMidin-6-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.